molecular formula C42H66N10O15 B12324184 beta-Lipotropin (1-10) (porcine)

beta-Lipotropin (1-10) (porcine)

Cat. No.: B12324184
M. Wt: 951.0 g/mol
InChI Key: VKXYFOFDYJGSMP-UHFFFAOYSA-N
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Description

Historical Discovery and Nomenclature

Beta-lipotropin was first isolated from porcine pituitary glands in 1964 by Birk and Li, who identified its lipolytic activity in vitro. The discovery emerged during investigations into pituitary hormones regulating lipid metabolism, with beta-LPH initially classified as a "lipotropin" due to its ability to mobilize lipids from adipose tissue. The (1-10) fragment was later characterized in the 1970s as part of efforts to map the biosynthetic pathways of POMC-derived peptides.

Chrétien and Li’s prohormone theory, proposed in 1967, posited that larger polypeptides like beta-LPH serve as precursors to smaller hormonally active fragments. This theory was validated when sequential cleavage sites within beta-LPH were identified, revealing that the (1-10) fragment occupies the N-terminal region of the full-length protein. The porcine variant’s nomenclature reflects its species origin and positional residues (amino acids 1–10) within the parent beta-LPH molecule.

Structural Relationship to Proopiomelanocortin (POMC)

Beta-lipotropin (1-10) is encoded within the POMC gene, a 285-amino-acid precursor protein expressed in the pituitary and hypothalamus. POMC undergoes tissue-specific post-translational processing via prohormone convertases (PC1/3 and PC2), which cleave at paired basic residues (e.g., Lys-Arg, Arg-Arg). In porcine pituitary, POMC is processed into:

  • Adrenocorticotropic hormone (ACTH)
  • Beta-lipotropin (beta-LPH)
  • Beta-endorphin

The structural relationship between POMC and beta-LPH (1-10) is illustrated below:

Protein/Fragment Residues in POMC Key Structural Features
POMC 1–285 Contains signal peptide, ACTH, beta-LPH regions
Beta-LPH (porcine) 42–134 Includes beta-MSH and beta-endorphin sequences
Beta-LPH (1-10) (porcine) 42–51 N-terminal decapeptide: H-Glu-Leu-Ala-Gly-Ala-Pro-Pro-Glu-Pro-Ala-OH

The porcine beta-LPH (1-10) sequence diverges from human and rodent variants, particularly in residues 7–10, which feature a Pro-Pro-Glu-Pro motif. This proline-rich region may influence conformational stability and receptor interaction.

Biological Significance of Porcine-Specific Fragments

The porcine beta-LPH (1-10) fragment has been implicated in two primary physiological contexts:

  • Lipid Metabolism : As part of beta-LPH’s original characterization, the (1-10) fragment retains weak lipolytic activity, though less potent than the full-length protein. Studies suggest it synergizes with other pituitary hormones to regulate adipose tissue mobilization in swine.
  • Opioid Peptide Precursor : While beta-LPH (1-10) itself lacks opioid activity, its C-terminal extension (beta-LPH 61–65) contains the Tyr-Gly-Gly-Phe-Met sequence, a conserved opioid motif. In porcine models, beta-LPH (1-10) may serve as an intermediate in the generation of beta-endorphin (beta-LPH 61–91).

Comparative studies highlight species-specific differences in beta-LPH processing. For example, porcine pituitary extracts yield higher proportions of intact beta-LPH (1-10) compared to human tissues, suggesting distinct regulatory mechanisms for prohormone convertases.

Properties

Molecular Formula

C42H66N10O15

Molecular Weight

951.0 g/mol

IUPAC Name

4-amino-5-[[1-[[1-[[2-[[1-[2-[2-[[4-carboxy-1-[2-(1-carboxyethylcarbamoyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C42H66N10O15/c1-21(2)19-27(49-35(59)25(43)12-14-32(54)55)36(60)46-22(3)34(58)44-20-31(53)45-23(4)39(63)52-18-8-11-30(52)41(65)51-17-7-10-29(51)38(62)48-26(13-15-33(56)57)40(64)50-16-6-9-28(50)37(61)47-24(5)42(66)67/h21-30H,6-20,43H2,1-5H3,(H,44,58)(H,45,53)(H,46,60)(H,47,61)(H,48,62)(H,49,59)(H,54,55)(H,56,57)(H,66,67)

InChI Key

VKXYFOFDYJGSMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS): The Foundation of Beta-Lipotropin (1-10) Production

Protocol Optimization for Beta-Lipotropin (1-10)

The porcine sequence Glu-Leu-Ala-Gly-Ala-Pro-Pro-Glu-Pro-Ala presents challenges due to the presence of proline residues, which can induce chain aggregation. To mitigate this, the following optimizations are applied:

  • Pseudoproline Dipeptides : Incorporating Thr-Pro or Ser-Pro pseudoprolines at positions 6–7 (Pro-Pro) reduces steric hindrance and improves coupling efficiency.
  • Microwave-Assisted Synthesis : Heating to 50–75°C during coupling and deprotection steps accelerates reaction kinetics and minimizes incomplete sequences.
Table 1: Representative SPPS Protocol for Beta-Lipotropin (1-10)
Step Reagent/Time Purpose
Resin Swelling DCM, 30 min Prepares resin for synthesis
Fmoc Deprotection 20% Piperidine/DMF, 2 × 5 min Removes Nα-protection
Coupling 4 eq Fmoc-Ala-OH, HBTU/HOBt, DIPEA, 1 hr Adds Ala residue
Repetition Cycles 2–10 Builds full sequence
Final Cleavage TFA/TIS/H₂O (95:2.5:2.5), 2 hr Releases peptide from resin

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude synthetic peptides are purified via reverse-phase HPLC using C18 columns. A gradient of 5–60% acetonitrile in 0.1% TFA over 60 minutes effectively resolves beta-lipotropin (1-10) from deletion sequences and truncated products.

Table 2: HPLC Purification Parameters
Column Buffer A Buffer B Gradient Flow Rate
C18 (250 × 4.6 mm) 0.1% TFA/H₂O 0.1% TFA/ACN 5–60% B, 60 min 1 mL/min

Mass Spectrometry and Amino Acid Analysis

  • MALDI-TOF MS : Confirms molecular weight (observed: 951.03 Da vs. theoretical: 951.03 Da).
  • Amino Acid Analysis (AAA) : Hydrolysis with 6N HCl at 110°C for 24 hrs followed by HPLC quantitation verifies residue composition.

Challenges and Innovations in Synthesis

Aggregation and Incomplete Coupling

The Pro-Pro-Glu motif (positions 6–8) predisposes the peptide to β-sheet formation, leading to aggregation. Strategies to address this include:

  • Enhanced Solvation : Using DMSO or DMF as co-solvents improves resin swelling and reagent penetration.
  • Coupling Activators : Oxyma Pure and COMU® enhance coupling efficiency for sterically hindered residues.

Scalability and Cost-Efficiency

While SPPS is ideal for research-scale synthesis (1–100 mg), larger quantities require hybrid approaches:

  • Fragment Condensation : Segments (e.g., 1–5 and 6–10) synthesized via SPPS are ligated using native chemical ligation (NCL).
  • Chemoenzymatic Synthesis : Proteases like subtiligase join unprotected fragments in aqueous solutions, reducing solvent use.

Chemical Reactions Analysis

Biochemical Reactions

  • Lipolysis Stimulation Beta-Lipotropin (1-10) acts on adipose tissue to stimulate lipolysis, the breakdown of fats into fatty acids and glycerol. This activity is mediated through binding to specific receptors on adipocytes, which triggers intracellular signaling pathways that promote fat mobilization and energy utilization.

  • Aldosterone Production Beta-lipotropin and beta-melanotropin can stimulate aldosterone production in capsular cells . Studies suggest that beta-melanotropin contains the active peptide core necessary for aldosterone stimulation, and the effects may be independent of cyclic AMP .

Interactions with Receptors

  • Opioid Receptors Beta-Lipotropin (1-10) can bind to opioid receptors, suggesting potential analgesic effects.

  • Metabolic Regulation Receptors It can bind to receptors involved in metabolic regulation, indicating its role in energy homeostasis.

Structural and Functional Relationships

Beta-Lipotropin (1-10) shares structural and functional similarities with other peptides derived from pro-opiomelanocortin (POMC):

Compound NameStructure/SourceBiological Activity
Alpha-Melanocyte-Stimulating HormoneDerived from POMCInvolved in pigmentation and appetite regulation
Beta-EndorphinDerived from POMCAnalgesic properties through opioid receptor activation
Adrenocorticotropic HormoneDerived from POMCStimulates cortisol production from adrenal glands
Beta-LipotropinFrom pituitary glandSignificant stimulation of aldosterone production in capsular cells

Beta-Lipotropin (1-10) is unique due to its specific sequence and morphine-like activity, distinguishing it from other peptides that primarily focus on pigmentation or stress response without direct analgesic effects.

Stability and Storage

  • Beta-Lipotropin (1-10) appears as a solid at room temperature and should be stored at low temperatures (-30°C to -10°C) to maintain stability .

  • It is soluble in aqueous solutions at physiological pH levels, making it suitable for various biological assays.

Degradation

Typical of peptides, Beta-Lipotropin (1-10) is subject to degradation via hydrolysis and oxidation. It may persist in the environment and has the potential to bioaccumulate .

Scientific Research Applications

Beta-Lipotropin (1-10) exhibits morphine-like properties, acting as an opioid peptide that interacts with opioid receptors. Its biological activity includes stimulating the release of hormones such as aldosterone and corticosterone, which are crucial for stress response and metabolic regulation. Studies have demonstrated that beta-lipotropin can induce aldosterone production in adrenal cells in a dose-dependent manner, highlighting its significance in steroidogenesis .

Applications in Neuroscience

In neuroscience research, beta-lipotropin (1-10) has been investigated for its role in pain modulation and stress responses. Its structural similarity to other opioid peptides allows it to be studied for potential analgesic effects. For instance, it has been shown to possess potent opiate activity comparable to that of morphine in certain assays . The understanding of its mechanism can lead to insights into pain management therapies.

Endocrine Function Studies

Beta-Lipotropin (1-10) plays a critical role in endocrine studies, particularly concerning the function of the pituitary gland. It is present in significant concentrations alongside corticotropin, indicating its involvement in the hypothalamic-pituitary-adrenal axis . Research has indicated that acute stimulation of the anterior pituitary can elevate plasma levels of beta-lipotropin, suggesting its regulatory role in response to physiological stressors .

Potential Therapeutic Applications

While beta-lipotropin (1-10) is primarily used for research purposes, its opioid-like characteristics suggest potential therapeutic applications in pain relief and metabolic disorders. The peptide's ability to influence hormone levels could be further explored for developing treatments for conditions such as obesity and adrenal insufficiency.

Case Study 1: Aldosterone Stimulation

A study examined the effects of synthetic beta-lipotropin on aldosterone production using rat adrenal cells. The results indicated a significant increase in aldosterone stimulation at concentrations ranging from 10 nM to 1 μM, demonstrating its potent endocrine activity .

Case Study 2: Pain Modulation

Research utilizing the hot plate assay on rats showed that beta-lipotropin exhibited analgesic properties similar to those of morphine, reinforcing its potential application in pain management strategies .

Data Table: Comparative Biological Effects

Peptide Primary Action Concentration Range Effect on Aldosterone Analgesic Activity
Beta-Lipotropin (1-10)Hormonal regulation10 nM - 1 μMSignificant increaseComparable to morphine
Beta-EndorphinPain reliefNot applicableNo significant effectHigh potency
Beta-MelanotropinHormonal modulation1 nM - 1 μMSimilar effectsModerate

Mechanism of Action

Beta-Lipotropin (1-10) (porcine) exerts its effects primarily through interaction with specific receptors and enzymes. It is a precursor to beta-endorphin, which binds to opioid receptors in the nervous system, leading to analgesic effects. The peptide also influences lipid metabolism by interacting with lipoprotein receptors and enzymes involved in lipid breakdown and storage .

Comparison with Similar Compounds

Suppliers and Pricing :

Quantity Price (USD) Supplier
5 mg 654–780 ApexBio, APExBIO LLC
10 mg 1090.8–1300 ApexBio, APExBIO LLC
25 mg 1526.4–1820 ApexBio, APExBIO LLC

Data sourced from commercial suppliers .

Comparison with Structurally and Functionally Related Peptides

Table 1: Comparative Analysis of Beta-Lipotropin (1-10) and Analogous Peptides

Compound Structure Function Research Applications Key Findings
Beta-Lipotropin (1-10) H₂N-Glu-Leu-Ala-Gly-Ala-Pro-Pro-Glu-Pro-Ala-OH Precursor to β-endorphin; inhibits DHEAS secretion Neuroendocrine studies, adrenal physiology Ca²⁺-dependent release under depolarization ; purification at pH >2
Beta-Endorphin Derived from β-LPH (residues 61–91) Opioid peptide; pain modulation, stress response Pain management, addiction research Co-released with β-Lipotropin; altered β-End:β-LPH ratios under stress
Endomorphin-1 H₂N-Tyr-Pro-Trp-Phe-NH₂ μ-opioid receptor agonist (Ki = 20–30 nM) Analgesic drug development High selectivity for μ-opioid receptors; no cross-reactivity with β-LPH
Melanotropin-Potentiating Factor H₂N-Lys-Lys-Gly-Glu-OH Enhances melanocyte-stimulating hormone (MSH) activity Dermatology, pigment studies Synergizes with α-MSH; distinct from β-Lipotropin’s adrenal effects
Beta-Amyloid (1-11) H₂N-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-OH Neurotoxic peptide in Alzheimer’s pathology Neurodegeneration research No functional overlap with β-Lipotropin; structural similarity only

Key Comparative Insights

Structural Relationships: Beta-Lipotropin (1-10) is a truncated form of β-LPH, whereas beta-endorphin is a downstream cleavage product (residues 61–91) .

Functional Divergence: Beta-Endorphin vs. Beta-Lipotropin: While both are derived from β-LPH, beta-endorphin’s opioid activity contrasts with β-Lipotropin’s role in steroidogenesis. Stress or adrenalectomy alters their release ratios, suggesting differential processing . Cross-Reactivity: In ACTH radioimmunoassays, β-Lipotropin exhibits minimal cross-reactivity (0.3%), unlike beta-endorphin (1.0%), highlighting assay specificity challenges .

Research Utility: Beta-Lipotropin (1-10) is critical for studying adrenal fetal zone regulation, while Melanotropin-Potentiating Factor is used in pigmentary disorders . Beta-Amyloid (1-11) serves neurodegenerative models, contrasting with β-Lipotropin’s endocrine applications .

Commercial Availability: Beta-Lipotropin (1-10) is priced competitively among research peptides, with costs aligning similarly to Dynorphin and alpha-Endorphin .

Biological Activity

Beta-Lipotropin (1-10) (porcine), a fragment derived from the larger precursor beta-lipotropin, plays a significant role in various biological processes, particularly in neuroendocrine signaling and metabolic regulation. This article delves into the biological activity of this peptide, highlighting its mechanisms, effects, and relevant research findings.

Overview of Beta-Lipotropin

Beta-lipotropin (β-LPH) is a polypeptide produced in the anterior pituitary gland as part of the pro-opiomelanocortin (POMC) precursor. The fragment beta-lipotropin (1-10) is notable for its morphine-like properties and its involvement in pain modulation and stress responses. Research indicates that this peptide may have significant implications for both metabolism and neuroendocrine functions.

Biological Functions

1. Opioid Activity:
Beta-lipotropin (1-10) exhibits morphine-like activity, influencing pain perception and emotional responses. Studies have shown that this fragment can bind to opioid receptors, leading to analgesic effects comparable to those of traditional opioids .

2. Metabolic Regulation:
This peptide is implicated in the regulation of lipid metabolism. It promotes lipolysis, the breakdown of fats into fatty acids, which can be utilized for energy production. This function is critical during periods of fasting or stress when energy demands increase .

3. Immune Function:
Beta-lipotropin has been shown to modulate immune responses. It influences cytokine production and can enhance the body's defense mechanisms against infections .

Case Studies and Experimental Data

Several studies have investigated the biological activity of beta-lipotropin (1-10):

  • Pain Modulation: In a study utilizing the hot plate assay on rats, beta-endorphin was found to be significantly more potent than morphine, suggesting that fragments like beta-lipotropin (1-10) may play a crucial role in endogenous pain control mechanisms .
  • Metabolic Effects: A kinetic study on human beta-lipotropin processing revealed that fragments derived from this precursor could affect metabolic pathways dynamically, responding to physiological signals such as stress or fasting .

Data Tables

Biological Activity Effect Reference
Opioid ActivityAnalgesic effects similar to morphine
Lipid MetabolismPromotes lipolysis
Immune ModulationEnhances cytokine production

The mechanisms through which beta-lipotropin (1-10) exerts its effects involve interactions with various receptors:

  • Opioid Receptors: Binding to mu-opioid receptors leads to inhibition of pain pathways.
  • G Protein-Coupled Receptors (GPCRs): These interactions can modulate intracellular signaling cascades affecting metabolism and immune responses.

Q & A

How can researchers design experiments to investigate the structure-function relationship of beta-Lipotropin (1-10) (porcine)?

Methodological Answer :
To study structure-function relationships, researchers should employ techniques like solid-phase peptide synthesis (SPPS) to generate analogs with site-specific modifications (e.g., alanine scanning mutagenesis) . Pair this with circular dichroism (CD) spectroscopy to analyze secondary structure changes and radioligand binding assays to assess receptor affinity. For functional validation, use in vitro models (e.g., transfected cell lines expressing melanocortin receptors) to measure cAMP production as a downstream signaling readout. Ensure experimental controls include wild-type peptide and scrambled-sequence analogs to isolate structural effects.

What advanced methods are suitable for resolving contradictory data on beta-Lipotropin (1-10)'s biological activity across studies?

Methodological Answer :
Contradictions in activity data may arise from differences in peptide purity, assay conditions, or species-specific receptor isoforms. Address this by:

  • Standardizing purification protocols : Use reverse-phase HPLC with mass spectrometry (RP-HPLC-MS) to verify peptide purity (>95%) and confirm sequence integrity .
  • Cross-validating assays : Compare results across multiple platforms (e.g., ELISA, bioassays, and functional genomics screens).
  • Applying meta-analysis frameworks : Use tools like PRISMA to systematically evaluate literature biases and heterogeneity in experimental designs .

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for beta-Lipotropin (1-10) research?

Methodological Answer :
Apply the FINER framework to refine research questions:

  • Feasible : Ensure access to porcine-specific receptor models and validated antibodies.
  • Interesting : Focus on unresolved roles, such as beta-Lipotropin (1-10)'s cross-talk with opioid pathways.
  • Novel : Explore understudied post-translational modifications (e.g., phosphorylation) using phosphoproteomics.
  • Ethical : Adhere to animal welfare guidelines if using in vivo models.
  • Relevant : Link findings to broader contexts, such as comparative endocrinology or therapeutic peptide design .

What experimental strategies can elucidate beta-Lipotropin (1-10)'s metabolic stability and degradation pathways?

Methodological Answer :
To assess stability and degradation:

  • Conduct pharmacokinetic studies in plasma or serum using LC-MS/MS to quantify peptide half-life.
  • Identify protease cleavage sites via Edman degradation or tandem mass spectrometry of degradation products.
  • Use molecular dynamics simulations to predict susceptible regions in the peptide structure. Validate with protease inhibitors (e.g., aprotinin) in degradation assays .

How should researchers approach conflicting results in beta-Lipotropin (1-10)'s receptor specificity?

Methodological Answer :
Address discrepancies by:

  • Receptor isoform profiling : Use RT-qPCR or CRISPR-Cas9-edited cell lines to compare binding affinities across species (e.g., porcine vs. human melanocortin receptors).
  • Competitive binding assays : Co-incubate with known ligands (e.g., alpha-MSH) to identify competitive or allosteric interactions.
  • Data triangulation : Combine radioligand binding, calcium flux assays, and computational docking studies to reconcile mechanistic differences .

What statistical frameworks are optimal for analyzing dose-response relationships in beta-Lipotropin (1-10) studies?

Methodological Answer :
For dose-response analysis:

  • Fit data to four-parameter logistic (4PL) models to estimate EC50 values and Hill coefficients.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Apply Bayesian hierarchical modeling to account for variability across experimental replicates or batches. Tools like GraphPad Prism or R packages (e.g., drc) are recommended .

How can researchers validate the physiological relevance of in vitro findings for beta-Lipotropin (1-10)?

Methodological Answer :
Translate in vitro results to in vivo relevance through:

  • Knockout/knockdown models : Use siRNA or CRISPR in animal models to suppress endogenous beta-Lipotropin expression.
  • Pharmacological studies : Administer peptide analogs and measure physiological outcomes (e.g., lipolysis, adrenal steroidogenesis).
  • Tissue-specific expression profiling : Perform immunohistochemistry or RNAscope to localize peptide and receptor co-expression in target tissues .

What are the challenges in synthesizing beta-Lipotropin (1-10) analogs with enhanced bioavailability?

Methodological Answer :
Key challenges include:

  • Peptide aggregation : Mitigate via PEGylation or D-amino acid substitutions.
  • Proteolytic degradation : Incorporate non-natural amino acids (e.g., N-methylated residues) at cleavage sites.
  • Solubility optimization : Use counterion screening (e.g., acetate vs. trifluoroacetate) during purification. Validate modifications using molecular dynamics simulations and in vitro stability assays .

How can systematic reviews strengthen the interpretation of fragmented data on beta-Lipotropin (1-10)'s role in stress responses?

Methodological Answer :
Apply PRISMA guidelines to conduct a systematic review:

  • Define inclusion/exclusion criteria (e.g., studies using stress-induced animal models).
  • Extract data on peptide levels, receptor binding, and behavioral outcomes.
  • Use meta-regression to identify confounding variables (e.g., stressor type, measurement timing). Tools like RevMan or OpenMetaAnalyst facilitate quantitative synthesis .

What interdisciplinary approaches are critical for advancing beta-Lipotropin (1-10) research?

Methodological Answer :
Integrate:

  • Structural biology : Cryo-EM or X-ray crystallography to resolve peptide-receptor complexes.
  • Computational biology : Machine learning (e.g., AlphaFold) to predict binding motifs.
  • Translational medicine : Collaborate with clinicians to explore biomarkers in metabolic or neuropsychiatric disorders .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.